N,N-Bis(tert-butoxycarbonyl)hydroxylamine

Übersicht

Beschreibung

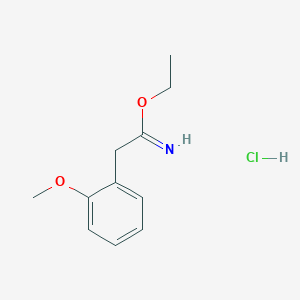

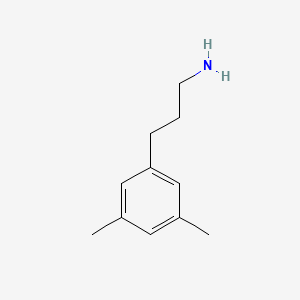

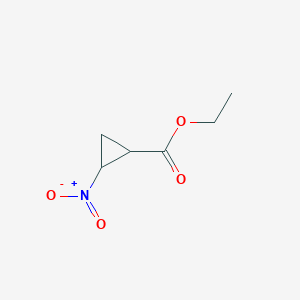

N,N-Bis(tert-butoxycarbonyl)hydroxylamine, also known as N,O-Di-Boc-hydroxylamine, is a chemical compound with the linear formula (CH3)3COCONHOCOOC(CH3)3 . It is used in the preparation of azridines by cycloaddition of azides with nitroso Diels-Alder adducts . It also acts as a reagent for the synthesis of hydroxylamine derivatives t-butyl-N-(acyloxy)carbamates and N,O-diacylated N-hydroxyarylsulfonamides .

Synthesis Analysis

The synthesis of this compound involves the use of 1,4-dihydropyrazine bis(vinyl phosphate) with triethylammonium formate, palladium acetate, and triphenylphosphine in THF . It is also used in the synthesis of N,O-diBoc-protected β-keto hydroxamic acids .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula (CH3)3COCONHOCOOC(CH3)3 . It has a molecular weight of 233.26 .Chemical Reactions Analysis

This compound is used in the preparation of azridines by cycloaddition of azides with nitroso Diels-Alder adducts . It also acts as a reagent for the synthesis of hydroxylamine derivatives t-butyl-N-(acyloxy)carbamates and N,O-diacylated N-hydroxyarylsulfonamides .Physical and Chemical Properties Analysis

This compound is a solid at 20°C . It has a molecular weight of 233.26 . It should be stored under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .Wissenschaftliche Forschungsanwendungen

Synthesis of N-Hydroxylamines and Hydroxamic Acids

N,N-Bis(tert-butoxycarbonyl)hydroxylamine has been prominently used in the synthesis of various hydroxylamine and hydroxamic acid derivatives. It played a key role in creating the 5-lipoxygenase inhibitor LY280810 and facilitated high-yield synthesis of other related compounds (Staszak & Doecke, 1994).

Catalytic Asymmetric Synthesis of α-Amino Esters/Ketones

This compound is identified as a stable imine surrogate, pivotal for catalytic asymmetric synthesis processes. Its application has led to a variety of optically enriched α-amino esters and ketones, achieving up to 99% yield and enantioselectivities (Xu et al., 2020).

Safe and Efficient Synthesis

This compound has been synthesized in a safer and more efficient manner compared to previous methods. The use of readily available reagents enhances its accessibility for various scientific applications (Staszak & Doecke, 1993).

Reactivity and Mechanism Studies

The compound's structure and reactivity, especially in rearrangement reactions, have been explored in detail. Quantum-chemical calculations have provided insights into its reaction mechanisms, enhancing understanding of its chemical behavior (Schmatz et al., 2003).

Utility in Organic Synthesis

This compound is known for its versatility in organic synthesis. It undergoes various nucleophilic functionalization reactions and serves as a precursor for several derivatives used in complex organic reactions (Sandoval & Alaniz, 2015).

Novel Syntheses and Applications

Its role extends to facilitating novel syntheses, such as the production of tert-butyl aminocarbonate, a new type of compound useful for acylating amines, indicating its significance in developing new chemical entities (Harris & Wilson, 1983).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-hydroxy-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-9(2,3)15-7(12)11(14)8(13)16-10(4,5)6/h14H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQTYVUSGLJSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-BOC-3-[hydroxy(thiophen-2-yl)methyl]indole](/img/structure/B3102737.png)

![3-Iodo-1-(4-methylbenzenesulfonyl)imidazo[1,5-a]pyridine](/img/structure/B3102815.png)